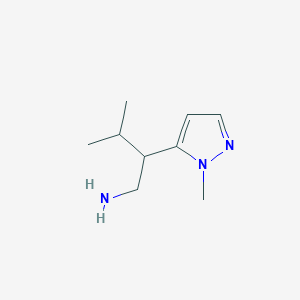

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine

Description

Properties

IUPAC Name |

3-methyl-2-(2-methylpyrazol-3-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEIWYLDYVOGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Pyrazole Derivatives with Butan-1-Amine

A prevalent method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with butan-1-amine under reductive or acid-catalyzed conditions. This approach typically proceeds via a Schiff base formation followed by reduction:

Reaction:

$$

\text{Pyrazole-5-carbaldehyde} + \text{Butan-1-amine} \xrightarrow{\text{solvent, catalyst}} \text{Imine intermediate} \xrightarrow{\text{reducing agent}} \text{Target amine}

$$-

- Solvent: Ethanol or methanol

- Catalyst: Sodium borohydride (NaBH4) for reduction

- Temperature: Room temperature to reflux

This method is efficient for introducing the amino group at the terminal position, with yields typically exceeding 70% under optimized conditions.

Multi-Step Synthesis via Pyrazole Functionalization

Another route involves the synthesis of the pyrazole ring first, followed by alkylation:

Step 1: Synthesis of 1-methyl-1H-pyrazol-5-yl derivatives via cyclization of hydrazines with β-dicarbonyl compounds, such as acetylacetone, under acidic or basic catalysis.

Step 2: Alkylation at the 5-position with suitable alkyl halides (e.g., methyl halides) to introduce the methyl group.

Step 3: Nucleophilic substitution or coupling with butan-1-amine derivatives via reductive amination or nucleophilic substitution at activated centers.

Catalytic Cross-Coupling Approaches

Recent advances include transition-metal catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination, to attach the butan-1-amine moiety to a pyrazole precursor:

Reaction:

$$

\text{Pyrazole halide} + \text{Butan-1-amine} \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}

$$-

- Catalyst: Pd(OAc)2 with phosphine ligands

- Base: Potassium tert-butoxide or cesium carbonate

- Solvent: Toluene or dioxane

- Temperature: 80-120°C

This method offers regioselectivity and high yields, especially suitable for large-scale synthesis.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to improve safety, scalability, and reproducibility. Key process parameters include:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 80–130°C | Accelerates reaction kinetics |

| Residence Time | 1–4 hours | Ensures complete conversion |

| Catalyst Loading | 5–10 mol% | Enhances reaction rate |

Purification Techniques

Post-synthesis purification involves:

- Extraction: Using organic solvents like dichloromethane or ethyl acetate.

- Chromatography: Flash chromatography with silica gel.

- Crystallization: From suitable solvents to obtain pure crystalline product.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Condensation & Reduction | Pyrazole-5-carbaldehyde, Butan-1-amine, NaBH4 | Reflux in ethanol, room temp | Simple, high yield | Requires purification |

| Multi-step Alkylation | Hydrazines, β-dicarbonyls, Alkyl halides | Acid/base catalysis, reflux | Structural control | Longer synthesis time |

| Cross-Coupling | Pyrazole halide, Butan-1-amine | Pd catalyst, elevated temp | Regioselectivity | Cost of catalysts |

Research Findings and Optimization Insights

Recent research emphasizes the importance of:

- Catalyst selection: Transition metals like palladium or copper significantly improve yield and regioselectivity.

- Reaction conditions: Elevated temperatures (80–130°C) and inert atmospheres (nitrogen or argon) reduce side reactions.

- Solvent choice: Polar aprotic solvents such as DMSO or DMF facilitate nucleophilic substitutions.

- Yield enhancement: Use of microwave-assisted synthesis has demonstrated increased reaction rates and yields up to 85%.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry

Building Block for Heterocycles:

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form oxides or ketones. |

| Reduction | Reduction leads to primary or secondary amines. |

| Substitution | Nucleophilic substitution can replace the amine group with other functional groups. |

Biology

Enzyme Interaction Studies:

Research indicates that this compound can interact with various enzymes, influencing their activity and stability. Notably, it has been shown to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition can be significant for studies related to diabetes management and metabolic disorders.

Cellular Effects:

The compound affects cellular functions by modulating signaling pathways and gene expression profiles. Its role in altering metabolic flux highlights its potential as a tool in metabolic studies.

Industry

Agrochemical Development:

Due to its biochemical properties, 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine is being explored for use in developing agrochemicals. Its ability to inhibit specific enzymes may lead to the creation of herbicides or pesticides that target metabolic pathways in plants or pests.

Case Study 1: Enzyme Inhibition

A study demonstrated that 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine effectively inhibits alpha-amylase activity in vitro. This finding suggests potential applications in managing blood sugar levels by slowing carbohydrate digestion.

Case Study 2: Cellular Metabolism

In cellular assays, this compound was shown to modulate gene expression related to metabolic pathways. Researchers observed changes in the expression of genes involved in energy metabolism when treated with varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The exact pathways involved can vary, but typically include binding to the active site of an enzyme or receptor, leading to changes in its activity .

Comparison with Similar Compounds

1-(Butan-2-yl)-5-Methyl-1H-Pyrazol-3-Amine

- Molecular Formula : C₈H₁₅N₃

- Key Features :

- Pyrazole ring substituted with a butan-2-yl group at N1 and a methyl group at C3.

- Primary amine at C3 of the pyrazole.

- Properties :

- Molecular Weight: 153.23 g/mol (smaller than the target compound).

- LogP: Likely lower due to reduced branching and absence of a butan-1-amine chain.

- Applications : Used in ligand synthesis for coordination chemistry .

Key Differences :

- The target compound has a branched butan-1-amine chain, enhancing hydrophilicity compared to the butan-2-yl substituent in this analog.

- The primary amine in the target is part of the aliphatic chain, whereas in this analog, it is directly attached to the pyrazole ring.

N-Ethyl-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine

Key Differences :

- The primary amine in the target is aliphatic, whereas this analog features a secondary amine.

5-Amino-3-Methyl-1-Phenylpyrazole

Key Differences :

- The phenyl substituent in this analog confers greater steric bulk and lipophilicity compared to the target’s methylpyrazole group.

- The absence of an aliphatic amine chain limits its flexibility for hydrogen bonding.

3-[2-(4-Propylpiperazin-1-yl)-1,3-Thiazol-5-yl]Propan-1-Amine

Key Differences :

- The target compound lacks heterocyclic thiazole and piperazine groups, likely reducing its potency for H₃ receptor targeting.

- The shorter propan-1-amine chain in this analog may affect conformational flexibility.

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

Overview

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, with the chemical formula C9H17N3, is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of biochemical interactions and effects on cellular functions, making it a subject of interest for various therapeutic applications.

The compound is characterized by its unique structure, which includes a pyrazole ring and an amine group. Its synthesis typically involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to produce the final compound .

Enzyme Interactions

Research indicates that 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine interacts with various enzymes, influencing their activity and stability. It has been shown to modulate metabolic pathways by affecting enzyme kinetics, particularly in relation to alpha-amylase inhibition, which is crucial for carbohydrate metabolism .

Table 1: Enzyme Inhibition Activity

Cellular Effects

The compound affects cellular signaling pathways and gene expression. Studies have demonstrated that it can alter gene expression profiles, potentially leading to changes in cellular metabolism and function . The modulation of these pathways suggests potential applications in treating metabolic disorders or cancer.

Anticancer Activity

In a study focusing on pyrazole derivatives, compounds similar to 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine exhibited significant anticancer properties. The anticancer activity was assessed using various cancer cell lines, demonstrating that modifications in the pyrazole structure can enhance efficacy against specific targets .

Table 2: Anticancer Activity of Pyrazole Derivatives

Antifungal Activity

The antifungal properties of related pyrazole compounds have also been explored. In vitro studies indicated that these compounds inhibited the growth of various fungal strains, suggesting potential use as antifungal agents .

Table 3: Antifungal Activity

Molecular Mechanism

The biological activity of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine can be attributed to its ability to bind selectively to target enzymes and receptors. This binding can lead to either inhibition or activation of enzymatic functions, influencing downstream signaling pathways and metabolic processes .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as coupling pyrazole derivatives with branched alkyl amines. For example, hydrazine derivatives can be condensed with ketones or aldehydes in ethanol under reflux, using triethylamine as a base catalyst. Solvent selection (e.g., ethanol vs. DMF) and temperature control (80–120°C) significantly impact yield. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended to isolate the amine product. Reaction progress should be monitored using TLC and LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and the branched alkyl chain (δ 1.0–2.5 ppm for methyl/methylene groups).

- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹).

- X-ray Crystallography : Use SHELXL for structure refinement. Hydrogen-bonding patterns (e.g., N–H···N interactions) should be analyzed to resolve stereochemistry .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole moiety’s role in binding ATP pockets. For anti-inflammatory studies, use carrageenan-induced paw edema models in rodents, administering the compound at 10–50 mg/kg. Pair with COX-2 inhibition assays in vitro. Dose-response curves and IC50 calculations are essential for potency evaluation .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Methodological Answer : Twinning and disorder in the alkyl chain are common. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine with SHELXL’s TWIN/BASF commands. For hydrogen-bonding networks, apply graph-set analysis (e.g., Etter’s rules) to categorize motifs like R₂²(8) rings. Hirshfeld surface analysis (CrystalExplorer) can quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

- Methodological Answer : Conflicting SAR data often stem from substituent electronic effects. For example, methyl groups on the pyrazole ring may enhance lipophilicity but reduce solubility. Use computational docking (AutoDock Vina) to compare binding poses with/without substituents. Validate with in vitro kinase assays (e.g., AKT1 inhibition) and correlate with logP values measured via HPLC .

Q. What advanced analytical methods are required to study tautomerism or conformational flexibility?

- Methodological Answer :

Q. How can metabolic stability be optimized for in vivo applications?

- Methodological Answer : Assess hepatic metabolism using rat liver microsomes (RLM) and LC-MS/MS to identify major metabolites. Fluorination of the alkyl chain (e.g., replacing methyl with CF3) can block CYP450 oxidation. Improve bioavailability via PEGylation or pro-drug strategies (e.g., carbamate derivatives) .

Q. What strategies are effective for elucidating degradation pathways in PROTAC-based studies?

- Methodological Answer : For PROTAC applications, use ubiquitination assays (Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132). SPR or ITC can measure ternary complex formation (target-PROTAC-E3 ligase). Optimize linker length (e.g., PEG4 vs. alkyl chains) to balance degradation efficiency and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.